![molecular formula C18H16FNO3 B14802678 ethyl 4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14802678.png)
ethyl 4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a fluorophenyl group, and an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethyl 4-aminobenzoate.
Formation of Intermediate: The first step involves the condensation of 4-fluorobenzaldehyde with acryloyl chloride to form 3-(4-fluorophenyl)acryloyl chloride.
Final Product Formation: The intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base, such as triethylamine, to yield ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
化学反应分析
Types of Reactions
Ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl 4-{[3-(4-fluorophenyl)amino]amino}benzoate.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
Ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate involves its interaction with molecular targets, such as enzymes or receptors. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- Ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate
- Ethyl 4-{[3-(4-bromophenyl)acryloyl]amino}benzoate
- Ethyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate
Uniqueness
Ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.
属性
分子式 |
C18H16FNO3 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC 名称 |
ethyl 4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C18H16FNO3/c1-2-23-18(22)14-6-10-16(11-7-14)20-17(21)12-5-13-3-8-15(19)9-4-13/h3-12H,2H2,1H3,(H,20,21)/b12-5+ |
InChI 键 |
PZLWZYHHONMUDT-LFYBBSHMSA-N |
手性 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


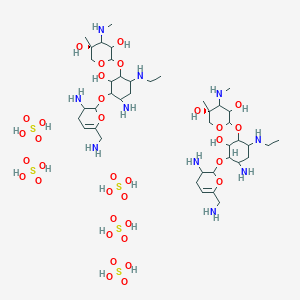

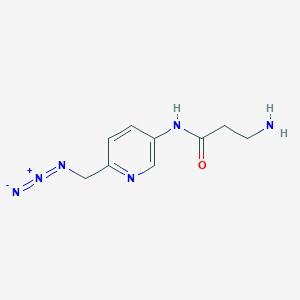
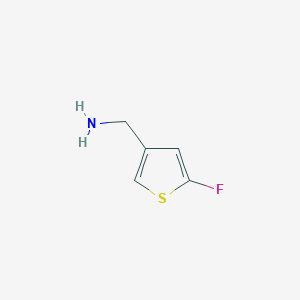

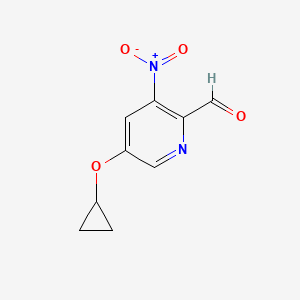
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14802630.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B14802640.png)

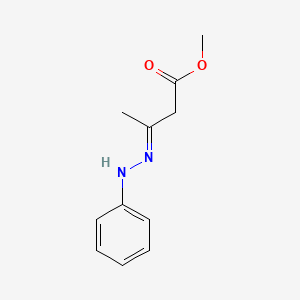
![(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14802664.png)


![2-Chloro-5,6-difluorobenzo[d]thiazole 2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B14802687.png)
